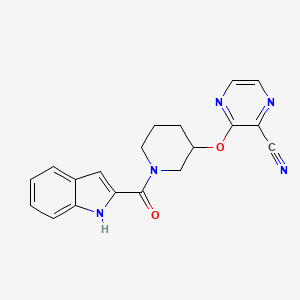

3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

説明

特性

IUPAC Name |

3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-17-18(22-8-7-21-17)26-14-5-3-9-24(12-14)19(25)16-10-13-4-1-2-6-15(13)23-16/h1-2,4,6-8,10,14,23H,3,5,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMABBDJVWGTBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that exhibits a variety of biological activities, particularly in the fields of cancer research and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C18H20N4O2

- Molecular Weight : 328.4 g/mol

- IUPAC Name : this compound

Structural Representation

The compound's structure includes an indole moiety, a piperidine ring, and a pyrazine unit, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. The following table summarizes findings from various research efforts:

| Study | Cell Lines Tested | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Study A | H460, A549 | Inhibition of PI3K-Akt pathway | 10.5 |

| Study B | HT-29 | Induction of apoptosis | 12.0 |

| Study C | SMMC-7721 | Cell cycle arrest | 15.7 |

- PI3K-Akt Pathway Inhibition : Compounds in this class have been shown to inhibit the Class I PI3K enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Apoptosis Induction : The compound enhances apoptotic action by modulating anti-apoptotic protein expressions, which is crucial for cancer therapy .

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in various cancer cell lines, effectively halting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Studies have reported:

- Efficacy against various bacterial strains.

- Potential antifungal properties, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects

Some derivatives of indole-piperidine compounds have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Efficacy in Lung Cancer

In a controlled study involving lung cancer cell lines (A549), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at an IC50 of 10 µM). The study concluded that the compound's ability to inhibit the PI3K-Akt pathway was a critical factor in its anticancer efficacy .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of similar pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as an antimicrobial agent .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and modulating cellular signaling pathways. This was evidenced in studies where related compounds demonstrated efficacy against various human cancer cell lines such as H460 and A549 .

Antimicrobial Properties

The pyrazine component of the compound contributes to its antimicrobial activity. Research has shown that derivatives of pyrazine possess broad-spectrum antimicrobial effects. The presence of the indole moiety further enhances this activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds containing indole and pyrazine structures have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies

類似化合物との比較

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in the indole-2-carbonyl-piperidine substituent. Key analogues include:

Key Observations:

- Substituent Position: The indole-2-carbonyl group in the target compound differs from the indole-3-carbonyl substituent in . This positional variation may alter hydrogen-bonding patterns or receptor selectivity .

- Heterocyclic Cores: Pyrazine-2-carbonitrile (target compound) vs. pyridazine-3-carbonitrile () exhibit distinct electronic profiles, affecting dipole moments and solubility.

- Piperidine Substitutions: Benzoxazole () and imidazo-pyrrolo-pyrazine () substituents introduce steric bulk and lipophilicity compared to the indole system.

Physicochemical Properties

- Lipophilicity: The indole-2-carbonyl group (log P estimated ~2.5) is less lipophilic than benzoxazole (log P ~3.1 in ) but more than methoxy-substituted derivatives .

- Crystallography: While the target compound lacks reported crystal data, structurally related spiro-indoline derivatives () crystallize in monoclinic systems (P21/c) with hydrogen-bonded dimers, suggesting similar packing behavior .

Q & A

Q. What are the common synthetic routes for preparing 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Indole-2-carbonyl chloride preparation via Friedel-Crafts acylation or coupling reactions.

- Step 2 : Piperidine functionalization at the 3-position with a leaving group (e.g., hydroxyl or halogen).

- Step 3 : Nucleophilic substitution to attach the pyrazine-2-carbonitrile scaffold via an ether linkage.

- Step 4 : Final coupling of the indole-carbonyl group to the piperidine moiety using carbodiimide-mediated amidation.

Key challenges include steric hindrance during piperidine substitution and maintaining regioselectivity in indole functionalization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH, piperidine CH₂) and confirms connectivity.

- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Refinement : SHELXL (for small-molecule refinement) optimizes bond lengths/angles and thermal parameters .

- Validation : Tools like PLATON check for missed symmetry, twinning, and structural plausibility (e.g., R-factor, ADP consistency) .

Q. How to assess the purity and stability of this compound under varying conditions?

- Methodological Answer :

- HPLC/GC : Quantifies purity (>95% threshold for research-grade material).

- TGA/DSC : Evaluates thermal stability (decomposition >150°C suggests room-temperature stability).

- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How to analyze the ring puckering and conformational dynamics of the piperidine moiety?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compute energy barriers for ring inversion.

- MD Simulations : Track puckering transitions in solution (e.g., chair ↔ boat) over nanosecond timescales .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., GIAO method).

- X-ray vs. NOESY : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents on piperidine) .

- Isotopic Labeling : Use ¹⁵N-labeled nitriles to confirm nitrile group integrity via 2D HMBC .

Q. How to design experiments to study electronic effects of substituents on the indole and pyrazine rings?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups.

- UV-Vis Spectroscopy : Monitor absorbance shifts to assess π→π* transitions.

- Electrochemical Analysis : Measure redox potentials (cyclic voltammetry) to correlate substituents with HOMO/LUMO gaps .

Q. What are the challenges in synthesizing derivatives with modified piperidine-oxy linkages?

- Methodological Answer :

- Steric Hindrance : Bulky substituents at the piperidine 3-position reduce nucleophilic substitution efficiency.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during coupling.

- Catalytic Optimization : Screen Pd or Cu catalysts for Ullmann-type ether formation under mild conditions .

Q. How to evaluate hydrogen bonding and intermolecular interactions in solid-state structures?

- Methodological Answer :

Q. What mechanistic insights explain byproduct formation during synthesis?

- Methodological Answer :

- Pathway Trapping : Use in-situ IR/NMR to detect intermediates (e.g., Mamedov rearrangement byproducts from nitro reduction) .

- Kinetic Studies : Vary reaction time/temperature to isolate competing pathways (e.g., over-reduction of nitriles to amines).

- Computational Modeling : Identify transition states (e.g., NBO analysis) to predict regioselectivity issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。